molecular formula C19H20ClN5O2S B11236569 2-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11236569
M. Wt: 417.9 g/mol
InChI Key: KDLVOVUETLGTKP-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and a chloro-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and 2,4,6-trichloropyrimidine under controlled conditions.

    Amination: The intermediate product is then subjected to an amination reaction with 4-aminobenzenesulfonamide to introduce the sulfonamide group.

    Chlorination: Finally, the compound undergoes chlorination to introduce the chloro group at the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole nucleus.

Uniqueness

2-Chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of a pyrimidine ring, a sulfonamide group, and a chloro-substituted benzene ring

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20ClN5O2S/c1-3-21-18-12-13(2)22-19(24-18)23-14-8-10-15(11-9-14)25-28(26,27)17-7-5-4-6-16(17)20/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24)

InChI Key

KDLVOVUETLGTKP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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